molecular formula C19H21FN2O2 B2817517 N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide CAS No. 2411241-60-4

N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide

Cat. No. B2817517
CAS RN: 2411241-60-4
M. Wt: 328.387
InChI Key: DNOOZBVONQMMQR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an ethoxy group (an ethyl group attached to an oxygen atom), and a fluorophenyl group (a phenyl group with a fluorine atom attached). It also contains an amide functional group, which consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) adjacent to a nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophile (an electron-deficient species). For instance, N-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by factors such as the hybridization of the carbon atoms, the geometry of the amide group, and the presence of any aromatic systems. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the pyridine ring, and the fluorophenyl group. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the polarity of its functional groups, and its molecular weight .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the potential applications of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[(5-ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-3-19(23)22(10-9-16-7-5-6-8-18(16)20)14-15-11-17(24-4-2)13-21-12-15/h3,5-8,11-13H,1,4,9-10,14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOOZBVONQMMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)CN(CCC2=CC=CC=C2F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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